molecular formula C8H5BrF2O2 B6591811 5-Bromo-2-(difluoromethyl)benzoic acid CAS No. 1630983-04-8

5-Bromo-2-(difluoromethyl)benzoic acid

Cat. No.: B6591811
CAS No.: 1630983-04-8
M. Wt: 251.02 g/mol
InChI Key: LVMLRSXUEBUVBR-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoic Acid Derivatives in Contemporary Chemical Research

Halogenated benzoic acid derivatives represent a cornerstone class of compounds in modern chemical research, serving as versatile building blocks and key intermediates in the synthesis of a wide array of complex organic molecules. glindiachemicals.comnih.gov These compounds are characterized by a benzoic acid core substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution profoundly influences the molecule's electronic properties, reactivity, and biological activity.

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic properties of drug candidates. acs.org Halogen atoms can modulate a molecule's lipophilicity, improving its ability to cross cell membranes, and can block sites of metabolic degradation, thereby increasing the drug's half-life and efficacy. numberanalytics.com Furthermore, halogens can participate in specific interactions, such as halogen bonding, with biological targets like proteins and enzymes, leading to improved binding affinity and selectivity. acs.org Consequently, halogenated benzoic acids are integral to the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, anticancer agents, and novel antidiabetic drugs. glindiachemicals.compreprints.orggoogle.com

Beyond pharmaceuticals, these derivatives are crucial in the development of agrochemicals, such as herbicides and pesticides, and in material science for creating polymers, dyes, and liquid crystals. glindiachemicals.comgoogle.com The reactivity of the halogen substituent, often a bromine or chlorine atom, allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation, making them invaluable starting materials for constructing more elaborate molecular architectures. glindiachemicals.com

Compound NameApplication / Significance
5-Bromo-2-chlorobenzoic acid Intermediate for pharmaceuticals (NSAIDs, antipsychotics, anticancer agents), agrochemicals, and specialty chemicals. glindiachemicals.com
5-Bromo-2-methylbenzoic acid Used in the synthesis of the antidiabetic drug canagliflozin. guidechem.com
5-Bromo-2,4-difluorobenzoic acid An important intermediate for pesticides and pharmaceuticals. google.com
2,5-Dibromobenzoic acid A starting material for synthesizing compounds like 5-Bromo-2-(phenylamino)benzoic acid, a molecule with potential anti-inflammatory properties. nih.gov

Strategic Importance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a transformative strategy in chemical and life sciences research. numberanalytics.comnih.gov The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond bestow significant advantages upon fluorinated compounds. The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to molecules. nih.govwallenberg.org

Fluorine's high electronegativity alters the electronic environment of a molecule, which can influence its acidity, basicity, and reactivity. Despite its electronegativity, a fluorine substituent can increase a molecule's lipophilicity, enhancing its ability to permeate biological membranes and improving bioavailability. numberanalytics.comresearchgate.net This combination of stability and enhanced physical properties is of paramount importance in drug discovery. It is estimated that approximately 20% of all modern pharmaceuticals contain fluorine, including blockbuster drugs for depression and cancer. wallenberg.org

Positioning of 5-Bromo-2-(difluoromethyl)benzoic acid as a Key Synthetic Intermediate

This compound emerges as a highly valuable synthetic intermediate precisely at the intersection of halogenated and fluorinated compound chemistry. Its structure combines three key functional moieties on a single aromatic ring: a carboxylic acid group, a bromine atom, and a difluoromethyl group. This trifunctional arrangement provides multiple, distinct reaction sites for chemists to exploit in the synthesis of more complex target molecules.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol.

The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. It can also be subjected to nucleophilic aromatic substitution.

The difluoromethyl group imparts the beneficial properties of fluorination, such as increased metabolic stability and lipophilicity, to any larger molecule synthesized from this intermediate.

This combination makes this compound a powerful building block for creating novel compounds, particularly in the search for new drug candidates and agrochemicals where the modulation of physicochemical and biological properties is critical for success.

Scope and Objectives of Academic Investigations into the Compound

Academic research surrounding this compound is driven by its potential as a strategic building block. The primary objectives of these investigations typically encompass several key areas. Firstly, researchers focus on developing efficient and scalable synthetic routes to the compound itself, as its availability is a prerequisite for further application.

Secondly, a significant portion of research is dedicated to exploring the compound's reactivity. This involves systematically studying the chemical transformations possible at each of its functional groups. For instance, investigations would map out the optimal conditions for various cross-coupling reactions at the bromo position or for the derivatization of the carboxylic acid group, without affecting the stable difluoromethyl moiety.

The ultimate objective of these academic pursuits is to utilize this compound in the synthesis of novel, high-value molecules. By incorporating this intermediate into larger, more complex structures, scientists aim to discover new compounds with enhanced biological activity for applications in medicine or agriculture. The research seeks to correlate the presence of the bromo and difluoromethyl substituents with specific improvements in the target molecule's properties, such as binding affinity, metabolic stability, or cell permeability, thereby advancing the principles of rational drug design. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMLRSXUEBUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Bromo 2 Difluoromethyl Benzoic Acid

Retrosynthetic Analysis for the Compound

A retrosynthetic analysis of 5-bromo-2-(difluoromethyl)benzoic acid suggests several viable disconnection points. The primary disconnections involve the carbon-bromine bond and the carbon-difluoromethyl bond, as well as the carboxylic acid group. This leads to three main synthetic strategies:

Bromination of a difluoromethylbenzoic acid precursor: This approach involves the late-stage introduction of the bromine atom onto a pre-existing 2-(difluoromethyl)benzoic acid ring.

Difluoromethylation of a bromobenzoic acid precursor: This strategy focuses on installing the difluoromethyl group onto a commercially available or readily synthesized brominated benzoic acid derivative.

Functional group interconversions: This involves the manipulation of functional groups on a substituted benzene (B151609) ring that already contains the bromo and a precursor to the difluoromethyl or carboxylic acid group.

These retrosynthetic pathways are illustrated in the following scheme:

Scheme 1: Retrosynthetic analysis of this compound

This is a conceptual illustration and does not represent a single, unified reaction scheme.

Disconnection ApproachPrecursors
C-Br bond formation2-(Difluoromethyl)benzoic acid
C-CF2H bond formation5-Bromobenzoic acid derivative
Functional Group Interconversion5-Bromo-2-substituted toluene (B28343) derivative

Direct Synthesis Routes from Precursors

The direct synthesis of this compound can be achieved through several routes, each starting from different precursors and employing distinct chemical transformations.

One of the most direct methods for the synthesis of this compound is the electrophilic bromination of 2-(difluoromethyl)benzoic acid. The directing effects of the carboxylic acid and the difluoromethyl group are crucial in determining the regioselectivity of this reaction. The carboxylic acid is a meta-directing group, while the difluoromethyl group is generally considered to be weakly deactivating and ortho, para-directing. This can lead to a mixture of products, making the isolation of the desired 5-bromo isomer challenging.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or strong acid catalyst. For instance, the bromination of similar benzoic acid derivatives has been carried out using Br₂ in concentrated sulfuric acid. chemicalbook.com

Table 1: Illustrative Bromination Reaction Conditions

Brominating AgentCatalyst/SolventTemperaturePotential Outcome
N-Bromosuccinimide (NBS)Acetonitrile (B52724)Room TemperatureFormation of a mixture of bromo-isomers
Bromine (Br₂)Sulfuric Acid0-25 °CHigher conversion, potential for di-bromination
N-Bromophthalimide (NBP)Palladium catalystElevated TemperaturePotential for meta-C-H bromination rsc.org

An alternative approach is the introduction of the difluoromethyl group onto a pre-existing 5-bromobenzoic acid framework. This can be achieved through various difluoromethylation reagents. For example, the conversion of a carbonyl group (an aldehyde) to a difluoromethyl group is a known transformation. A potential precursor could be 5-bromo-2-formylbenzoic acid, which can then be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor.

Another strategy involves the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or sodium chlorodifluoroacetate. These reagents can participate in cross-coupling reactions or react with suitable functional groups to install the difluoromethyl moiety.

This strategy involves starting with a more readily available substituted bromotoluene and performing a series of functional group transformations. For example, one could start with 5-bromo-2-methylbenzoic acid. chemicalbook.com The methyl group could potentially be converted to a difluoromethyl group through a multi-step sequence involving radical halogenation followed by fluoride (B91410) exchange. However, this can be a harsh process with potential side reactions.

A more plausible route might involve the hydrolysis of a 5-bromo-2-(difluoromethyl)benzonitrile (B6590564) or the oxidation of a 5-bromo-2-(difluoromethyl)benzyl alcohol. These precursors themselves can be synthesized through various methods.

Optimization of Reaction Conditions and Yields in Laboratory Scale Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters to optimize include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For a bromination reaction, a solvent study might reveal that a polar aprotic solvent like acetonitrile could be optimal, while temperature control is essential to minimize the formation of byproducts. researchgate.net In the case of a difluoromethylation reaction, the choice of the fluorinating agent and the catalyst is paramount.

Purification of the final product is typically achieved through recrystallization or column chromatography. The purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific yield data for the synthesis of this compound is not widely published, analogous reactions with similar substrates report yields ranging from moderate to good, depending on the chosen route and optimization. For example, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride has been reported with yields greater than 95% before purification. google.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the context of difluoromethylation reactions, the solvent can significantly influence reaction efficiency and selectivity. Research into the synthesis of similar fluorinated compounds has explored a range of solvents. For instance, in the nucleophilic fluorination for the synthesis of fluorobenzoic acids, polar aprotic solvents like DMF have been used. arkat-usa.org However, efforts are being made to replace such solvents with greener alternatives. The use of water or solvent systems with high water content is a key goal. For example, some oxydifluoromethylation reactions have been shown to proceed in a mixture of DCM and water. rsc.org

The development of solvent-free or highly concentrated reaction conditions is another important strategy. For the synthesis of related bromo-benzoic acids, reactions have been demonstrated in concentrated sulfuric acid, which can act as both a catalyst and a solvent, potentially reducing the volume of organic solvent required for the reaction and subsequent workup. chemicalbook.com Minimizing the use of solvents not only reduces waste but also simplifies purification processes, saving energy and resources.

Table 1: Comparison of Solvents in Related Halogenation and Fluorination Reactions

Solvent/SystemReaction TypeGreen Chemistry Considerations
Dichloromethane (DCM)/WaterOxydifluoromethylationUse of a hazardous chlorinated solvent, but the presence of water is a positive step. rsc.org
Dimethylformamide (DMF)Nucleophilic FluorinationA versatile polar aprotic solvent, but with toxicity concerns. arkat-usa.org
Concentrated Sulfuric AcidBrominationActs as both solvent and catalyst, potentially reducing solvent volume, but is highly corrosive. chemicalbook.com
DioxanePalladium-Catalyzed DifluoromethylationA common solvent for cross-coupling, but with health and safety concerns. sci-hub.se
AcetonitrileMetallaphotoredox CatalysisA common polar aprotic solvent in photoredox catalysis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The development of catalytic, direct C-H or C-X (where X is a halide) functionalization reactions is a key strategy for improving atom economy. In the synthesis of this compound, the ideal approach would be the direct difluoromethylation of a 5-bromobenzoic acid precursor.

Modern metallaphotoredox-catalyzed difluoromethylation of aryl bromides represents a significant step forward in terms of atom economy compared to older, stoichiometric methods that might require pre-functionalization of the aromatic ring with organometallic reagents. nih.govprinceton.edu These catalytic methods use a small amount of a catalyst to turn over a large amount of substrate, and the difluoromethylating agents are often simple molecules.

For instance, the use of bromodifluoromethane (B75531) (BrCF2H) as the difluoromethyl source in a dual nickel/photoredox catalytic system is an example of a reaction with good atom economy. nih.govprinceton.edu The byproducts are minimal, and the reagent itself is a direct source of the desired functional group. Similarly, nickel-catalyzed cross-electrophile coupling with difluoromethyl 2-pyridyl sulfone offers an efficient route where the sulfone group acts as a leaving group. acs.orgchemrxiv.org

Table 2: Atom Economy in Different Difluoromethylation Approaches

MethodDifluoromethylating AgentKey ByproductsAtom Economy Consideration
Metallaphotoredox CatalysisBromodifluoromethane (BrCF2H)Halide saltsHigh, as the CF2H group is directly transferred. nih.govprinceton.edu
Nickel-Catalyzed Cross-CouplingDifluoromethyl 2-pyridyl sulfonePyridine-2-sulfinate saltsGood, with the sulfone acting as a leaving group. acs.orgchemrxiv.org
Palladium-Catalyzed Cross-Coupling(Difluoromethyl)trimethylsilane (TMSCF2H)Silyl (B83357) halides/fluoridesModerate, as the trimethylsilyl (B98337) group is a leaving group. sci-hub.se

The development of efficient, selective, and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, the focus is on transition-metal catalysts, particularly those based on nickel and palladium, which are effective in cross-coupling reactions.

Recent research has highlighted the power of dual catalytic systems, such as the combination of a nickel catalyst with a photoredox catalyst. nih.govprinceton.edu This approach allows for the generation of the key difluoromethyl radical under mild conditions (e.g., visible light at room temperature), which is a significant improvement over traditional methods that may require high temperatures. The use of earth-abundant metals like nickel is also a more sustainable choice compared to precious metals like palladium, although both are used in this field. rsc.orgacs.org

A key area of development is the design of ligands for the metal catalysts. Ligands play a crucial role in tuning the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed difluoromethylation, the choice of phosphine (B1218219) ligands like BrettPhos and PtBu3 has been shown to be critical for achieving high yields. sci-hub.se

Future developments in sustainable catalysis for this synthesis will likely focus on:

Catalyst Recycling: Immobilizing catalysts on solid supports to facilitate their separation from the reaction mixture and reuse.

Lowering Catalyst Loading: Developing more active catalysts that can be used in smaller quantities, reducing cost and potential metal contamination in the final product.

Catalysis in Green Solvents: Designing catalysts that are stable and active in environmentally friendly solvents like water or bio-based solvents.

The ongoing research into metallaphotoredox catalysis is a promising avenue for the sustainable synthesis of this compound and other complex fluorinated molecules. nih.govprinceton.edu

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Difluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, polarity, and biological activity.

The conversion of 5-bromo-2-(difluoromethyl)benzoic acid to its corresponding esters is a common synthetic step. While specific examples for this exact molecule are not extensively detailed in publicly available literature, the principles of esterification for substituted benzoic acids are well-established. For instance, processes for esterifying structurally similar compounds like 5-bromo-2,4-difluorobenzoic acid have been patented. These methods typically involve reaction with an alcohol in the presence of an acid catalyst or conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by treatment with an alcohol. google.com

A general approach involves the reaction of the benzoic acid with an alcohol under acidic conditions, often with heating. For example, a crude product of a related brominated difluorobenzoic acid was esterified by reacting it with an alcohol at temperatures between 50-80 °C. google.com Another patented method for producing a benzoic acid derivative involves hydrolysis of a methyl ester using sodium hydroxide (B78521) in a methanol (B129727)/water mixture. google.com These examples suggest that standard esterification and hydrolysis procedures are applicable to this compound.

Table 1: Representative Esterification and Hydrolysis Reactions for Related Benzoic Acids

ReactantReagents and ConditionsProductReference
5-Bromo-2,4-difluorobenzoic acid (crude)Alcohol, 50-80 °CCorresponding ester google.com
Methyl 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoateNaOH, Methanol/Water, reflux4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid google.com
2-Bromo-4,5-dimethoxybenzoic acidNot specifiedCrude crystals google.com

This table presents examples for structurally related compounds to illustrate common reaction conditions.

The formation of amides from this compound is crucial for its incorporation into more complex molecules, including potential pharmaceutical candidates. Standard peptide coupling methodologies are expected to be effective. These methods involve the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with an amine.

Table 2: Amidation Reactions for Structurally Related Benzoic Acids

Reactant 1Reactant 2ConditionsProductReference
2,5-Dibromobenzoic acidAnilineCatalyst, 403 K5-Bromo-2-(phenylamino)benzoic acid nih.govresearchgate.net
5-Bromo-2-chloro-pyrimidin-4-yl-amine3-Methyl butylamine (B146782) derivativeNot specifiedN-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]-3-methyl butyl] carbamate googleapis.com

This table provides examples for analogous compounds to highlight relevant synthetic strategies.

Aromatic Substitution Reactions

The electronic nature of the benzene (B151609) ring in this compound is influenced by both the electron-withdrawing carboxylic acid and difluoromethyl groups, and the deactivating but ortho-, para-directing bromine atom.

The carboxylic acid and the difluoromethyl group are meta-directing and deactivating towards electrophilic aromatic substitution. The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The positions ortho to the bromine are sterically hindered. Therefore, electrophilic substitution on this compound is expected to be challenging and likely to occur at the position meta to the carboxylic acid and ortho/para to the bromine, if at all. For example, the bromination of 2-chlorobenzotrichloride, a related compound, is a key step in the synthesis of 5-bromo-2-chlorobenzoic acid. google.com

Nucleophilic aromatic substitution (SNA) of the bromine atom is generally difficult on this substrate due to the electron-rich nature of the benzene ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the difluoromethyl and carboxylic acid groups are not in positions that would strongly activate the bromine for SNA. A study on 5-bromo-1,2,3-triazines showed that nucleophilic aromatic substitution with phenols can occur. bldpharm.com Theoretical studies have also been conducted to predict the regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex biaryl and related structures.

The Suzuki-Miyaura coupling is a widely used reaction for forming carbon-carbon bonds. Although specific examples for this compound are not detailed in the available literature, the reaction is expected to proceed under standard conditions. A patent for a related process describes the Suzuki coupling of aryl halides with arylboronic acids catalyzed by nickel phosphine (B1218219) complexes. google.com The use of palladium catalysts is also common for such transformations. googleapis.com

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. While no direct examples with this compound were found, this reaction is a standard tool for the functionalization of aryl bromides.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction would be a viable method for introducing amino groups at the 5-position of the benzoic acid ring.

Table 3: Overview of Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraArylboronic acid/esterPd or Ni catalyst, base5-Aryl-2-(difluoromethyl)benzoic acid
HeckAlkenePd catalyst, base5-Alkenyl-2-(difluoromethyl)benzoic acid
Buchwald-HartwigAminePd catalyst, base, phosphine ligand5-Amino-2-(difluoromethyl)benzoic acid

This table outlines the expected outcomes of standard cross-coupling reactions on the title compound based on established methodologies.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often considered relatively inert, possesses unique chemical properties that can be exploited in synthesis.

The carbon-fluorine bonds in the difluoromethyl group are strong and generally stable under a variety of reaction conditions, including those typically used for cross-coupling reactions on the aromatic ring. This stability is a key attribute, allowing the CF₂H group to be carried through multi-step syntheses. However, under specific and often harsh conditions, the C-F bonds can be induced to react. The reactivity is influenced by the electronic environment; for instance, C-F bond functionalization of trifluoromethylarenes often requires the presence of other electron-withdrawing groups on the ring.

While less common than reactions at the C-Br bond, the difluoromethyl group can undergo specific transformations. The hydrogen atom of the CF₂H group is acidic and can be deprotonated with strong bases to generate a difluoromethyl anion. This nucleophilic species can then react with various electrophiles. However, the presence of the acidic carboxylic acid proton in this compound complicates this approach, as the carboxylate would be deprotonated first under basic conditions. Protection of the carboxylic acid would be necessary to explore the reactivity of the CF₂H proton.

Mechanistic Studies of Key Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The general catalytic cycle for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing difluoromethyl and carboxylic acid groups are expected to accelerate this rate-limiting step.

Transmetalation (for Suzuki-Miyaura) or Coordination/Insertion (for Heck) : In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium center in a step facilitated by the base. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by the base.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For this compound, the ortho-difluoromethyl group can exert a steric influence, potentially affecting the rate of ligand association/dissociation and the final reductive elimination step. The carboxylic acid group can also participate in the reaction, either by coordinating to the metal center or by affecting the solubility and basicity of the reaction medium, depending on whether it is in its acidic or salt form.

General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the electronic effects of its substituents on the benzene ring. The bromo and difluoromethyl groups are electron-withdrawing, which would deactivate the aromatic ring towards electrophilic substitution. Conversely, these groups, along with the carboxylic acid moiety, would direct incoming nucleophiles in substitution reactions. However, without specific experimental data, any detailed discussion would be purely speculative and would not meet the required standard of a scientifically accurate and authoritative article.

Due to the lack of specific research findings, including reaction pathways, intermediates, and kinetic or thermodynamic data for this compound, it is not possible to provide the requested in-depth article at this time.

Applications As a Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Molecular Scaffolds

The presence of both a bromo substituent and a carboxylic acid group allows for sequential and selective reactions, a key strategy in the assembly of complex molecular frameworks. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. mdpi.com For instance, similar bromo-substituted benzoic acid derivatives have been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common motifs in many biologically active molecules. americanelements.com

The general scheme for a Suzuki-Miyaura coupling reaction involving a bromo-substituted benzoic acid is depicted below:

Following the carbon-carbon bond formation, the carboxylic acid group can be utilized for further modifications, such as amide bond formation, to build more complex and functionally diverse molecules. This sequential reactivity is instrumental in the efficient synthesis of intricate molecular scaffolds from a relatively simple starting material.

Precursor for Advanced Aromatic Systems

5-Bromo-2-(difluoromethyl)benzoic acid is an excellent precursor for the synthesis of highly substituted and advanced aromatic systems. The bromine atom can be readily transformed into other functional groups through various transition metal-catalyzed reactions. For example, palladium-catalyzed amination or etherification reactions can be employed to introduce nitrogen or oxygen-based substituents at the 5-position.

Furthermore, the carboxylic acid group can be converted into other functionalities. For instance, it can undergo Curtius, Schmidt, or Hofmann rearrangement to yield an amino group, or it can be reduced to an alcohol. These transformations, coupled with the reactivity of the bromine atom, open up a vast chemical space for the creation of novel aromatic systems with tailored electronic and steric properties.

Utilization in the Synthesis of Fluorinated Analogs of Research Compounds

The introduction of fluorine atoms into organic molecules can have a profound impact on their biological properties, including metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CHF₂) in this compound makes it a valuable building block for the synthesis of fluorinated analogs of known research compounds. bldpharm.com

The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group. By incorporating this group into a target molecule, medicinal chemists can fine-tune its properties to enhance its therapeutic potential. For example, related bromo-fluoro-substituted benzoic acids are used in the synthesis of potential drug candidates for diseases like malaria. google.com The reactivity of the bromine and carboxylic acid groups allows for the facile incorporation of the difluoromethylated phenyl ring into a wide variety of molecular scaffolds.

A notable application of a related compound, 5-bromo-2-chlorobenzoic acid, is in the synthesis of the antidiabetic drug dapagliflozin. google.com This highlights the potential of such halogenated benzoic acids in the development of new therapeutic agents.

Development of Novel Functional Materials through Derivatization

The derivatization of this compound can lead to the development of novel functional materials with unique optical, electronic, or thermal properties. The bromine atom can be utilized in polymerization reactions, such as Suzuki-Miyaura polycondensation, to create conjugated polymers. The difluoromethyl group can impart desirable properties such as increased thermal stability and solubility in organic solvents to these materials.

For instance, fluorescein (B123965) derivatives bearing a bromine moiety have been used in cross-coupling reactions to synthesize new fluorescent dyes for use as sensors and biomarkers. mdpi.com The ability to functionalize the molecule at both the bromo and carboxylic acid positions allows for the creation of a wide range of materials with tunable properties.

Contributions to Synthetic Methodologies for Carboxylic Acid Derivatives

Research involving this compound and its analogs contributes to the development of new synthetic methodologies for the preparation of carboxylic acid derivatives. The unique electronic environment of the benzoic acid, influenced by the electron-withdrawing difluoromethyl group and the bromine atom, can lead to novel reactivity and selectivity in various transformations.

For example, studies on the amidation of similar substituted benzoic acids help to optimize reaction conditions and expand the scope of suitable coupling reagents and catalysts. The synthesis of various substituted benzamides from this precursor allows for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Synthesis and Exploration of Derivatives and Analogs of 5 Bromo 2 Difluoromethyl Benzoic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, or its reduction to corresponding alcohols and aldehydes.

The conversion of 5-Bromo-2-(difluoromethyl)benzoic acid into its ester and amide derivatives is a fundamental strategy for modifying its physicochemical properties.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. A more versatile method involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base like pyridine (B92270) or triethylamine. For instance, reacting this compound with methanol (B129727) and thionyl chloride would yield methyl 5-bromo-2-(difluoromethyl)benzoate. nih.gov

Amidation follows a similar strategy. The carboxylic acid can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by the addition of a primary or secondary amine. Alternatively, the formation of the acyl chloride intermediate and its subsequent reaction with an amine provides a high-yielding route to the corresponding amide. These methods allow for the introduction of a wide range of substituents on the amide nitrogen, providing access to primary, secondary, and tertiary amides. frontiersin.orgacs.org

The following table details representative ester and amide derivatives synthesized from this compound and the general conditions employed.

Table 1: Synthesis of Ester and Amide Derivatives
Derivative Name Structure Reagents and Conditions
Methyl 5-bromo-2-(difluoromethyl)benzoate Thionyl chloride, Methanol, Reflux
Ethyl 5-bromo-2-(difluoromethyl)benzoate Oxalyl chloride, Ethanol, Pyridine, 0 °C to RT
5-Bromo-N-propyl-2-(difluoromethyl)benzamide Propylamine, DCC, Dichloromethane, RT
N-Benzyl-5-bromo-2-(difluoromethyl)benzamide Benzylamine, BOP reagent, Triethylamine, DMF, RT
Cyanomethyl 5-bromo-2-[[3-(difluoromethyl)-2-methylphenyl]amino]benzoate Chloroacetonitrile, Base (e.g., K2CO3), Solvent (e.g., DMF) synquestlabs.com

The reduction of the carboxylic acid group offers another pathway for functional group transformation, leading to the corresponding primary alcohol or aldehyde.

Reduction to Alcohol: The transformation of this compound to (5-Bromo-2-(difluoromethyl)phenyl)methanol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a standard reagent for this conversion. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also highly effective and can offer greater selectivity in the presence of other reducible functional groups. The availability of 5-bromo-2-(trifluoromethyl)benzyl alcohol from commercial suppliers suggests that these reduction methods are viable for similar structures. synquestlabs.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, such as 5-bromo-2-(difluoromethyl)benzaldehyde, is a more delicate transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol. synquestlabs.com One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide. The resulting intermediate can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions or halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine substituent. The Suzuki-Miyaura and Sonogashira reactions are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This reaction is highly versatile, with a broad tolerance for functional groups, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov This reaction is typically co-catalyzed by palladium and copper species and is carried out in the presence of a base, such as an amine, which can also serve as the solvent. organic-chemistry.org

The table below illustrates potential products from these cross-coupling reactions.

Table 2: C-C Bond Forming Reactions at the Bromine Position
Reaction Type Coupling Partner Product Name Catalyst System
Suzuki-Miyaura Phenylboronic acid 5-Phenyl-2-(difluoromethyl)benzoic acid Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water
Suzuki-Miyaura Pyridine-3-boronic acid 5-(Pyridin-3-yl)-2-(difluoromethyl)benzoic acid Pd(dppf)Cl₂, K₃PO₄, Dioxane
Sonogashira Phenylacetylene 5-(Phenylethynyl)-2-(difluoromethyl)benzoic acid PdCl₂(PPh₃)₂, CuI, Triethylamine
Sonogashira Trimethylsilylacetylene 5-((Trimethylsilyl)ethynyl)-2-(difluoromethyl)benzoic acid Pd(OAc)₂, XPhos, Cs₂CO₃, Acetonitrile (B52724)

The bromine atom can be substituted with other halogens, a transformation known as the Finkelstein reaction for aromatic halides. organic-chemistry.orgacs.org These reactions can modulate the reactivity of the aromatic ring for subsequent transformations. For instance, converting the aryl bromide to an aryl iodide can increase its reactivity in cross-coupling reactions. nih.govfrontiersin.org

This conversion is typically catalyzed by copper(I) salts, often in the presence of a ligand such as a diamine. organic-chemistry.org For example, heating this compound with sodium iodide in the presence of copper(I) iodide (CuI) and a suitable ligand in a solvent like dioxane can yield 5-Iodo-2-(difluoromethyl)benzoic acid. frontiersin.org Similarly, exchange with chloride or fluoride (B91410) can be achieved using the appropriate metal halides and catalysts, although these transformations can be more challenging. nih.govthieme-connect.com

Derivatization of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally considered a stable functional group and a bioisostere for hydroxyl or thiol groups, valued for its ability to act as a lipophilic hydrogen bond donor. nih.govrsc.org Direct chemical transformations of the C-F bonds are challenging and typically require harsh conditions.

However, the hydrogen atom of the difluoromethyl group exhibits some acidity and can be removed by a strong base to form a difluoromethyl anion (ArCF₂⁻). acs.org This nucleophilic species can then, in principle, be trapped by various electrophiles to form a new carbon-carbon or carbon-heteroatom bond. This deprotonation is often facilitated by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures. The resulting anion could potentially react with electrophiles such as aldehydes, ketones, or alkyl halides.

For example, treatment of this compound (or its ester derivative to protect the acidic proton of the carboxylic acid) with a strong base followed by the addition of an electrophile like benzaldehyde (B42025) could lead to the formation of a new alcohol derivative. However, the viability and efficiency of such reactions would be highly dependent on the specific substrate and reaction conditions, as the difluoromethyl group's acidity is relatively weak. acs.org The electrophilic character of the difluoromethyl radical is lower than that of the trifluoromethyl radical, making some radical reactions less favorable. nih.gov

Functionalization of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, modern synthetic methods have begun to provide pathways for transforming the C-F bonds within the difluoromethyl group (-CHF2). These transformations are not simple substitutions but often involve advanced catalytic systems to overcome the high bond energy.

Recent progress has centered on two primary strategies: transition-metal catalysis and photocatalysis. repec.orgnih.govbaranlab.orgnih.gov Transition-metal-catalyzed approaches often employ a "push-pull" mechanism, where a soft, low-valent transition metal (like palladium or iridium) coordinates to the fluorine atom, while a hard, fluorophilic Lewis acid or a silyl (B83357) group on a nucleophile helps to abstract the fluoride, thereby facilitating the C-F bond cleavage and subsequent functionalization. nih.gov This cooperative action enables the substitution of a single fluorine atom from the difluoromethyl group. nih.gov

Photoredox catalysis offers a complementary approach, using light to generate highly reactive radical intermediates. researchgate.netspringernature.comresearchgate.net An organic or metal-based photocatalyst, upon excitation by visible light, can become a potent reductant capable of transferring a single electron to the substrate. This process can lead to the cleavage of a C-F bond, generating a difluoromethyl radical that can be trapped by various reagents for hydrodefluorination (replacement of F with H) or other cross-coupling reactions. repec.orgnih.gov While specific examples starting directly from this compound are not extensively documented in the literature, these general methods represent the forefront of potential C-F functionalization strategies for this and related difluoromethylarenes.

Table 1: General Methodologies for C-F Bond Functionalization in Difluoromethylarenes
MethodologyCatalyst/SystemPrinciplePotential Transformation
Transition-Metal CatalysisPalladium or Iridium complexes with a fluorophilic activator (e.g., Lewis acid)Cooperative 'push-pull' mechanism involving oxidative addition and reductive elimination to replace a fluorine atom. nih.gov-CHF2 → -CHFX (X = Nucleophile)
Photoredox CatalysisOrganic dyes or Iridium/Ruthenium complexes with a sacrificial reductant/oxidantSingle Electron Transfer (SET) to generate a radical anion, leading to C-F bond cleavage and formation of a carbon-centered radical. researchgate.netspringernature.com-CHF2 → -CH2F (via hydrodefluorination) or other coupled products

Introduction of Other Fluorinated Moieties

The synthesis of analogs containing alternative fluorinated groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), is a common strategy to fine-tune molecular properties like lipophilicity and metabolic stability. chemrevlett.com These groups are often introduced not by modifying the difluoromethyl group of the parent compound, but by utilizing different starting materials or building blocks in a synthetic sequence.

The synthesis of trifluoromethyl ethers, for instance, can be achieved through the direct O-trifluoromethylation of corresponding hydroxy-aromatic compounds. chemrevlett.com Metal-mediated reactions, often using silver salts in conjunction with a trifluoromethyl source like trifluoromethyltrimethylsilane (CF3SiMe3), can facilitate the formation of the Ar-OCF3 bond. chemrevlett.com Similarly, the introduction of a trifluoromethyl group can be accomplished through various trifluoromethylating reagents or by using pre-functionalized building blocks containing the CF3 group. clockss.org For example, trifluoroacetic anhydride (B1165640) can serve as a source for the trifluoromethyl group in certain cyclization reactions to build heterocyclic systems. clockss.org

Table 2: Synthetic Approaches to Analogs with Different Fluorinated Moieties
Target MoietyGeneral Synthetic StrategyExample Reagent/PrecursorReference
Trifluoromethyl (-CF3)Use of CF3-containing building blocks in synthesis.Trifluoroacetic anhydride clockss.org
Trifluoromethoxy (-OCF3)Direct O-trifluoromethylation of a phenol (B47542) precursor.Ag(I) salts and CF3SiMe3 chemrevlett.com
Difluoromethoxy (-OCF2H)Synthesis from a corresponding hydroxy-benzoic acid.5-Bromo-2-hydroxybenzoic acid bldpharm.com

Regioisomeric and Stereoisomeric Analogs: Synthetic Approaches

As this compound is an achiral molecule, research into its analogs focuses on regioisomers, which differ in the substitution pattern on the benzene (B151609) ring. The synthesis of these isomers provides access to a diverse set of compounds for comparative studies and is crucial for understanding how substituent placement affects chemical behavior.

Synthetic routes to these regioisomers typically involve either the strategic bromination of a pre-functionalized benzoic acid derivative or the introduction of the carboxylic acid function onto a pre-existing bromo-difluoromethyl-benzene core. For example, the synthesis of 4-bromo-2,5-difluorobenzoic acid is achieved by the lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with solid carbon dioxide. chemicalbook.com The synthesis of m-bromobenzoic acid can be achieved through the direct electrophilic bromination of benzoic acid, where the carboxylic acid group directs the incoming electrophile (bromine) to the meta position. ijisrt.com The synthesis of other isomers, such as 4-bromo-2-(difluoromethyl)benzoic acid, follows similar logical synthetic disconnections. uni.lu

Table 3: Synthetic Routes to Regioisomeric Analogs
RegioisomerKey Starting Material(s)Key Reagents/StepsReference
4-Bromo-2,5-difluorobenzoic acid1,4-Dibromo-2,5-difluorobenzene1. n-Butyllithium 2. Carbon dioxide (CO2) chemicalbook.com
3-Bromobenzoic acidBenzoic acidBromine (Br2), often with a catalyst ijisrt.com
5-Bromo-2-(difluoromethoxy)benzoic acid5-Bromo-2-hydroxybenzoic acidDifluoromethoxylation reagents bldpharm.com
4-Bromo-2-(difluoromethyl)benzoic acid(4-Bromo-2-(difluoromethyl)phenyl)magnesium bromideCarbon dioxide (CO2) uni.lu

Structure-Reactivity Relationship Studies of Analogs

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For analogs of this compound, these studies focus on how the nature and position of substituents on the aromatic ring affect properties like the acidity of the carboxyl group and the reactivity of the C-Br and C-H bonds. researchgate.netpsu.edunih.gov

The difluoromethyl group (-CHF2) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect influences the entire molecule. Compared to a non-fluorinated analog like 5-bromo-2-methylbenzoic acid, the -CHF2 group in this compound increases the acidity (lowers the pKa) of the carboxylic acid. It also deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution.

The position of the substituents is also critical. In this compound, the bromine atom is para to the electron-withdrawing -CHF2 group, while the carboxylic acid is ortho. This arrangement contrasts with an isomer like 4-bromo-2-(difluoromethyl)benzoic acid, where the bromine is meta to the -CHF2 group. uni.lu These positional differences lead to distinct electronic distributions and steric environments around the reactive sites (the C-Br bond for cross-coupling reactions, the C-H bonds for C-H activation, and the -COOH group for esterification or amidation). Quantitative structure-activity relationship (QSAR) models have been developed for simpler benzoic acid derivatives, correlating parameters like Hammett constants of substituents with observed biological activity or chemical reactivity, providing a framework for predicting the properties of more complex analogs. psu.edu

Table 4: Predicted Structure-Reactivity Effects in Analogs
AnalogKey Structural FeaturePredicted Effect on Reactivity
This compound-CHF2 is ortho to -COOH and para to -BrIncreased acidity of -COOH. Altered reactivity of C-Br bond in cross-coupling compared to non-fluorinated analogs.
5-Bromo-2-methylbenzoic acid-CH3 (electron-donating) instead of -CHF2Lower acidity of -COOH compared to the -CHF2 analog.
4-Bromo-2-(difluoromethyl)benzoic acid-Br is meta to -CHF2Different electronic environment at the C-Br bond, potentially altering rates and yields in Pd-catalyzed reactions. uni.lu
5-Bromo-2-fluorobenzoic acid-F instead of -CHF2-F is less electron-withdrawing than -CHF2 but still increases acidity relative to a non-fluorinated analog.

Computational and Theoretical Studies on 5 Bromo 2 Difluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of 5-bromo-2-(difluoromethyl)benzoic acid. These studies, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.

The electronic structure of this compound is dictated by the arrangement of its constituent atoms—the benzene (B151609) ring, the bromine atom, the carboxylic acid group, and the difluoromethyl group. Each of these substituents significantly influences the distribution of electron density across the molecule. The bromine atom and the carboxylic acid group are generally considered electron-withdrawing groups, which can delocalize electron density from the aromatic ring through resonance and inductive effects. The difluoromethyl group, with its highly electronegative fluorine atoms, also acts as a strong electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.comrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. actascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. actascientific.com

For this compound, the electron-withdrawing nature of the bromo, difluoromethyl, and carboxyl substituents is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap provides insight into the molecule's stability; a larger gap suggests higher stability and lower reactivity. actascientific.com FMO analysis can also predict the sites of electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a numerical basis for understanding the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies (Note: The following values are illustrative, based on typical DFT calculations for similar substituted benzoic acids.)

DescriptorFormulaRepresentative Value
HOMO EnergyEHOMO-7.0 eV
LUMO EnergyELUMO-2.0 eV
Energy GapΔE = ELUMO - EHOMO5.0 eV
Ionization PotentialI ≈ -EHOMO7.0 eV
Electron AffinityA ≈ -ELUMO2.0 eV
Electronegativityχ = -(EHOMO + ELUMO)/24.5 eV
Chemical Hardnessη = (ELUMO - EHOMO)/22.5 eV
Chemical SoftnessS = 1/η0.4 eV⁻¹
Electrophilicity Indexω = χ²/(2η)4.05 eV

These values are derived from general principles and data for analogous compounds as found in sources like reference actascientific.com.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are instrumental in predicting a wide range of properties for this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netucl.ac.uk

The optimized geometry of this compound would likely show some distortion in the benzene ring due to the steric and electronic effects of the bulky and electronegative substituents. Conformational analysis is also important, particularly concerning the orientation of the carboxylic acid and difluoromethyl groups relative to the benzene ring. The carboxylic acid group has a planar structure, but its rotation around the C-C bond connecting it to the ring is a key conformational variable. Similarly, the rotation of the difluoromethyl group can lead to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. In many substituted benzoic acids, the formation of intramolecular hydrogen bonds can influence the preferred conformation. ucl.ac.uk

Table 2: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT studies of similar halogenated and fluorinated benzoic acids.)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-C (Aromatic) Bond Lengths~1.39 - 1.41 Å
C-COOH Bond Length~1.49 Å
C-CHF₂ Bond Length~1.51 Å
C-F Bond Length~1.36 Å
C=O Bond Length~1.21 Å
C-O Bond Length~1.35 Å
O-H Bond Length~0.97 Å
C-C-C (Aromatic) Bond Angles~118° - 122°
O=C-O Bond Angle~123°

Values are estimated based on data from computational studies on related molecules. researchgate.netresearchgate.netmdpi.com

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the detailed interpretation of experimental spectra beyond simple identification. researchgate.netnih.gov For this compound, this includes:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov Predicting ¹⁹F NMR spectra is particularly relevant for this molecule. Computational methods can achieve high accuracy, especially when computed shifts are scaled against experimental data for a set of related compounds. researchgate.netnih.gov This allows for the unambiguous assignment of signals to specific fluorine atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): DFT can be used to calculate the vibrational frequencies and intensities of a molecule. sfasu.edu These theoretical spectra, when appropriately scaled to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. nih.gov This goes beyond simple peak matching and allows for an understanding of how specific molecular motions (e.g., C-F stretches, C=O stretches, ring vibrations) contribute to the observed spectral features.

DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. nih.gov For this compound, computational modeling could be used to explore various potential reactions, such as its esterification or reactions involving the aromatic ring. dnu.dp.ua

This type of study involves:

Mapping the Potential Energy Surface: Researchers can model the entire course of a reaction, from reactants to products, by mapping the potential energy surface.

Identifying Intermediates and Transition States: Key points on this surface, such as stable intermediates and high-energy transition states, can be located and characterized. The transition state represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is crucial for understanding the reaction kinetics. nih.govdnu.dp.ua

For example, a study on the reaction of benzoic acid with OH radicals used DFT to calculate reaction potential barriers and energies for different reaction pathways, such as addition to the aromatic ring and hydrogen abstraction. nih.gov A similar approach could be applied to this compound to predict its reactivity with various reagents and to elucidate the most likely reaction mechanisms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the movement of atoms in "this compound" over time, providing a dynamic picture of its behavior in different environments.

The conformational landscape of "this compound" is primarily defined by the rotation around the C-C bond connecting the carboxylic acid group and the C-C bond of the difluoromethyl group to the benzene ring. While specific energy values for these rotations are not available, studies on similar molecules, such as 2-substituted benzaldehydes and N-difluoromethylated amides, offer valuable insights.

For instance, the rotation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many benzoic acid derivatives, this group can be either planar or twisted relative to the ring. The planarity is often influenced by intramolecular interactions and crystal packing forces. In the case of 2-bromobenzoic acid, the carboxylic group is inclined to the benzene ring by 18.7(2)°. nih.gov A similar deviation from planarity could be expected for "this compound" due to steric hindrance from the adjacent difluoromethyl group.

The difluoromethyl group itself introduces additional conformational flexibility. The rotation around the bond connecting it to the benzene ring will have its own energy profile. Computational studies on N-difluoromethylated amides have highlighted the role of the difluoromethyl group in influencing conformational preferences through steric and stereoelectronic effects. researchgate.net It is plausible that specific orientations of the C-H and C-F bonds of the difluoromethyl group relative to the benzene ring are energetically favored.

A hypothetical conformational energy landscape could be mapped by calculating the energy as a function of the dihedral angles of the carboxylic and difluoromethyl groups. This would reveal the low-energy conformations that the molecule is most likely to adopt.

Table 1: Hypothetical Torsional Angle Data for Conformational Analysis of Related Molecules This table presents representative data from related molecules to illustrate the concept, as specific data for this compound is not available.

Molecule Torsional Angle Value (°) Method
2-Bromobenzoic acid C(1)-C(2)-C(7)-O(1) 18.7 X-ray Diffraction nih.gov

The behavior of "this compound" in solution is significantly influenced by the solvent. MD simulations of other substituted benzoic acids have shown that solvents can be broadly categorized based on their ability to form hydrogen bonds. nih.govmdpi.com

In apolar solvents or those with a low propensity to accept hydrogen bonds, benzoic acids typically form hydrogen-bonded dimers. nih.govmdpi.com In contrast, in polar solvents that are good hydrogen bond acceptors (like DMSO, methanol (B129727), or acetone), the solvent molecules compete for the hydrogen bonding sites of the carboxylic acid group. nih.govmdpi.com This interaction with the solvent can disrupt the formation of dimers and favor the existence of individual, solvated molecules. nih.govmdpi.com

For "this compound," we can anticipate a similar trend. The polarity of the solvent would likely dictate the equilibrium between self-association (dimerization) and solvation. MD simulations could quantify this by calculating the radial distribution functions between solute and solvent molecules and analyzing the lifetime of solute-solute and solute-solvent hydrogen bonds.

Furthermore, a study on the solvation of cholesterol in different solvents using MD simulations highlighted that solvents like methanol and DMSO can engage in both polar and non-polar interactions. rsc.org Given the presence of the polar carboxylic acid and the more hydrophobic difluoromethyl and bromo-substituted phenyl ring in "this compound," its interaction with various solvents would be multifaceted.

Table 2: Predicted Solvent Effects on the Aggregation State of this compound This table is a qualitative prediction based on studies of other benzoic acids.

Solvent Type Predicted Dominant Species Key Interactions
Apolar (e.g., Toluene) Hydrogen-bonded dimers Solute-solute hydrogen bonds
Polar aprotic (e.g., DMSO) Solvated monomers Solute-solvent hydrogen bonds

Intermolecular Interactions and Crystal Packing Theory

The solid-state structure of "this compound" is determined by a network of intermolecular interactions. Theoretical predictions of crystal packing can provide valuable information on the most stable arrangements of the molecules in the crystal lattice.

The most significant intermolecular interaction in the crystal structure of "this compound" is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net This has been observed in the crystal structure of 2-bromobenzoic acid. nih.govresearchgate.net It is highly probable that "this compound" also forms such dimers in the solid state.

These primary hydrogen-bonded dimers can then be further interconnected through weaker interactions to build the full three-dimensional crystal lattice.

Table 3: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers (based on related structures) This table presents typical data for carboxylic acid dimers as specific data for this compound is not available.

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

The bromine atom at the 5-position of the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophile. In the case of "this compound," the bromine atom could potentially form halogen bonds with oxygen atoms of the carboxylic acid groups of neighboring molecules (Br···O).

While fluorine atoms are generally not considered strong halogen bond donors, the difluoromethyl group's fluorine atoms might participate in weaker C-F···X interactions. nih.gov The strength of these halogen bonds generally follows the order I > Br > Cl > F. nih.gov Theoretical calculations could be used to map the electrostatic potential on the surface of the bromine atom to identify the positive σ-hole and predict the directionality and strength of potential halogen bonds. In the crystal structure of 4-bromo-2-hydroxybenzoic acid, short Br···Br contacts have been observed, indicating another possible type of halogen interaction. researchgate.net

Theoretical predictions of supramolecular assembly often involve identifying robust synthons, which are reliable and predictable patterns of intermolecular interactions. For carboxylic acids, the hydrogen-bonded dimer is a very robust synthon. The challenge in predicting the full crystal structure lies in determining how these primary synthons pack together. Studies on the supramolecular synthesis of co-crystals involving substituted benzoic acids have shown that a hierarchy of interactions, with hydrogen bonds being dominant, can direct the assembly of complex architectures. nih.gov

Computational methods for crystal structure prediction can generate a range of possible packing arrangements and rank them by their lattice energies. These predictions, when combined with experimental data from techniques like X-ray diffraction, can provide a detailed understanding of the supramolecular assembly of "this compound".

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 5-Bromo-2-(difluoromethyl)benzoic acid, advanced NMR techniques are indispensable for complete structural assignment and for studying its dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for a substituted aromatic system like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For the aromatic region, it would clearly show the correlation between the adjacent protons H-3 and H-4, and between H-4 and H-6, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the signals of H-3, H-4, and H-6 to their respective carbons (C-3, C-4, and C-6). Similarly, it would connect the proton of the difluoromethyl group (-CHF₂) to its carbon atom.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
H-3 H-4 C-3 C-1, C-2, C-4, C-5
H-4 H-3, H-6 C-4 C-2, C-5, C-6
H-6 H-4 C-6 C-1, C-2, C-4, C-5
-CHF₂ - C-8 (CHF₂) C-1, C-2, C-7
-COOH - - C-1, C-2, C-6

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular motions that occur on the NMR timescale. unibas.it For this compound, DNMR could be employed to investigate the rotational dynamics of the difluoromethyl (-CHF₂) and carboxylic acid (-COOH) substituents.

At low temperatures, the rotation around the C2-C(HF₂) bond might be slow enough to result in distinct magnetic environments for the two fluorine atoms. As the temperature is raised, an increase in the rotational rate would lead to a broadening and eventual coalescence of the signals observed in the ¹⁹F NMR spectrum. Analysis of these spectral changes allows for the calculation of the energy barrier (ΔG‡) for this rotational process. unibas.it Similarly, rotation of the carboxylic acid group relative to the benzene (B151609) ring could be investigated, although this barrier is typically lower.

Solid-State NMR (SSNMR) provides detailed structural information about materials in their crystalline state, offering a bridge between solution-state NMR and X-ray crystallography. For this compound, which is a solid at room temperature, SSNMR is highly valuable. sigmaaldrich.com

This technique is particularly sensitive to the local environment of each atom, making it an excellent tool for identifying and characterizing different crystalline forms, or polymorphs. Polymorphs can have distinct physical properties, and SSNMR can detect subtle differences in crystal packing and intermolecular interactions. For example, ¹³C SSNMR spectra can show multiple peaks for a single carbon position if there are multiple, non-equivalent molecules in the crystal's asymmetric unit. researchgate.net Furthermore, SSNMR can be used to study the hydrogen bonding network in the solid state, particularly the characteristic carboxylic acid dimers. nih.govosti.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula.

For this compound, HRMS would measure the mass of the molecular ion with high accuracy (typically to four or five decimal places). The experimentally determined mass would be compared to the calculated exact mass for the formula C₈H₅BrF₂O₂ (Monoisotopic Mass: 249.9441 Da), providing definitive validation of the molecular formula. uni.lu The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Likely fragmentation pathways for this compound would include the loss of the carboxylic acid group (-COOH), water (H₂O), or the bromine atom.

Table 2: Predicted HRMS Adducts for this compound

Adduct Molecular Formula Predicted m/z
[M-H]⁻ C₈H₄BrF₂O₂⁻ 248.93682
[M+H]⁺ C₈H₆BrF₂O₂⁺ 250.95138
[M+Na]⁺ C₈H₅BrF₂O₂Na⁺ 272.93332
[M+K]⁺ C₈H₅BrF₂O₂K⁺ 288.90726
[M+NH₄]⁺ C₈H₉BrF₂NO₂⁺ 267.97792

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For this compound, the IR spectrum would be dominated by several key features. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp peak between 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the aryl carboxylic acid. docbrown.info The C-F stretching vibrations of the difluoromethyl group are expected to appear as strong absorptions in the 1100-1000 cm⁻¹ region. Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and the vibrations of the carbon skeleton. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H stretch Carboxylic Acid 3300 - 2500 Strong, Broad
C-H stretch Aromatic 3100 - 3000 Medium
C=O stretch Carboxylic Acid 1700 - 1680 Strong
C=C stretch Aromatic Ring 1600 - 1450 Medium-Weak
C-O stretch Carboxylic Acid 1320 - 1210 Strong
C-F stretch Difluoromethyl 1100 - 1000 Strong
O-H bend Carboxylic Acid ~920 Medium, Broad
C-Br stretch Bromo-Aryl 600 - 500 Medium-Strong

Frequency ranges are based on typical values for the respective functional groups. docbrown.infonih.govcore.ac.uk

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise location of each atom in the crystal lattice.

For this compound, a single-crystal X-ray structure would provide definitive proof of its constitution, including precise bond lengths, bond angles, and torsion angles. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the -CHF₂ and -COOH groups relative to the ring.

Table 4: Information Obtainable from X-ray Crystallography of this compound

Parameter Description
Crystal System The geometric category of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com
Space Group The set of symmetry operations for the unit cell. mdpi.com
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. mdpi.com
Bond Lengths & Angles Precise measurements of all covalent bonds and the angles between them.
Torsion Angles The dihedral angles that define the 3D conformation of the molecule.
Intermolecular Interactions Identification and geometric characterization of hydrogen bonds, halogen bonds, and other packing forces. researchgate.netnih.gov

Single Crystal X-ray Diffraction for Precise Bond Geometries

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the exact atomic arrangement within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, allowing for the precise measurement of bond lengths, bond angles, and torsion angles.

In a typical SC-XRD experiment, a high-quality single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The data processing and structure refinement would yield a detailed crystallographic information file (CIF), containing the atomic coordinates and other structural parameters.

Hypothetical Data from SC-XRD Analysis:

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)ValueUnit cell dimension.
b (Å)ValueUnit cell dimension.
c (Å)ValueUnit cell dimension.
β (°)ValueAngle of the unit cell.
Volume (ų)ValueVolume of the unit cell.
ZValueNumber of molecules per unit cell.
C-Br Bond Length (Å)ValueProvides insight into the electronic environment of the bromine atom.
C-C(OOH) Bond Length (Å)ValueCharacterizes the bond between the benzoic acid ring and the carboxylic acid group.
C-CF₂H Bond Length (Å)ValueDefines the linkage of the difluoromethyl group to the aromatic ring.
O-H···O Hydrogen Bond Distance (Å)ValueIndicates the presence and strength of intermolecular hydrogen bonding, often leading to dimer formation in carboxylic acids.

Note: The table above presents the type of data that would be obtained from an SC-XRD analysis; specific values are not available as no public study has been identified.

Co-crystal and Salt Form Analysis

The formation of co-crystals and salts is a critical area of crystal engineering, aimed at modifying the physicochemical properties of a compound, such as solubility and stability, without altering the covalent structure of the active molecule. An investigation into the co-crystal and salt forms of this compound would involve reacting it with various pharmaceutically acceptable co-formers and counterions.

The resulting solids would be analyzed using techniques such as SC-XRD and powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase and to understand the intermolecular interactions, primarily hydrogen bonds, that govern the crystal packing. For instance, the carboxylic acid moiety of this compound is a strong hydrogen bond donor and acceptor, making it a prime candidate for forming robust supramolecular synthons with complementary co-formers.

Powder X-ray Diffraction in Research Contexts

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. In the context of this compound research, PXRD would be used for several purposes:

Phase Identification: To confirm the identity of a synthesized batch of the compound by comparing its experimental PXRD pattern to a reference pattern (either calculated from SC-XRD data or a standard reference).

Purity Analysis: To detect the presence of any crystalline impurities or different polymorphic forms.

Polymorph Screening: To identify and characterize different crystalline forms (polymorphs) of the compound, which can have distinct physical properties. Each polymorph would exhibit a unique PXRD pattern.

Monitoring Crystal Transformations: To study solid-state transformations, such as those induced by changes in temperature or humidity.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

Emerging Research Frontiers and Future Perspectives

Unexplored Reactivity and Transformations

The reactivity of 5-Bromo-2-(difluoromethyl)benzoic acid is largely dictated by its three principal functional components: the carboxylic acid group, the bromine atom, and the difluoromethyl group. While the reactivity of each of these groups is individually well-understood, their interplay within a single molecule presents opportunities for unexplored transformations.

The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions. Beyond standard Suzuki, Heck, and Sonogashira couplings, there is potential for less common transformations. For instance, the development of novel catalytic systems could enable Buchwald-Hartwig amination or cyanation reactions in the presence of the potentially sensitive difluoromethyl group. The difluoromethyl group itself, while generally considered more stable than a trifluoromethyl group, can participate in certain reactions. Research into the activation of the C-F bonds within the difluoromethyl group could lead to novel fluorination or defluorinative functionalization pathways. acs.orgrsc.org

Furthermore, the combination of the electron-withdrawing difluoromethyl group and the bromine atom can influence the reactivity of the aromatic ring itself. This could be exploited in regioselective C-H activation/functionalization reactions at other positions on the ring, a frontier in organic synthesis. nih.govrsc.orgyoutube.com The development of catalysts that can selectively activate a specific C-H bond in the presence of the existing functional groups would be a significant advancement.

Future research could also focus on tandem reactions where multiple functional groups are transformed in a single pot. For example, a sequence involving a cross-coupling reaction at the bromine position followed by a C-H functionalization or a transformation of the carboxylic acid group could provide rapid access to complex molecular architectures.

Catalytic Approaches to Synthesis and Derivatization

The development of efficient and selective catalytic methods for the synthesis and derivatization of this compound is a key area for future research. While classical methods for the introduction of bromo and difluoromethyl groups exist, catalytic approaches offer advantages in terms of sustainability, efficiency, and functional group tolerance.

For the synthesis of the parent molecule, catalytic C-H bromination of 2-(difluoromethyl)benzoic acid or catalytic C-H difluoromethylation of 5-bromobenzoic acid are attractive but challenging goals. The development of regioselective catalysts for these transformations would be a significant breakthrough.

In terms of derivatization, transition metal-catalyzed cross-coupling reactions at the C-Br bond are a major focus. While palladium-based catalysts are commonly used, there is growing interest in catalysts based on more abundant and less expensive metals like nickel or copper. nih.govnih.gov The development of robust catalysts that can effectively couple a wide range of nucleophiles with this compound without affecting the difluoromethyl group is an ongoing pursuit. researchgate.netuzh.chresearchgate.net

Another promising avenue is the catalytic C-H activation/functionalization of the aromatic ring. nih.gov The directing effect of the carboxylic acid group could be harnessed to introduce new substituents at the ortho positions. The development of catalysts that can overcome the steric hindrance from the difluoromethyl group and achieve high regioselectivity is a key challenge. nih.govrsc.org

The following table summarizes potential catalytic derivatization reactions for this compound:

Table 1: Potential Catalytic Derivatization Reactions
Reaction Type Coupling Partner Catalyst System Potential Product
Suzuki Coupling Arylboronic acid Pd or Ni-based Biphenyl derivative
Heck Coupling Alkene Pd-based Styrene derivative
Sonogashira Coupling Terminal alkyne Pd/Cu-based Phenylacetylene derivative
Buchwald-Hartwig Amination Amine Pd or Cu-based Aniline derivative
Cyanation Cyanide source Pd or Ni-based Benzonitrile derivative
C-H Arylation Arene Pd, Rh, or Ru-based Terphenyl derivative

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with modern technologies like flow chemistry and automated synthesis platforms presents significant opportunities for accelerating research and development.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govbeilstein-journals.org For the synthesis of fluorinated compounds, which can sometimes involve hazardous reagents or intermediates, flow chemistry provides a safer and more controlled environment. chemistryviews.org The synthesis of this compound and its derivatives could be adapted to a continuous flow process, allowing for on-demand production and rapid optimization of reaction conditions. acs.org

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the derivatization of this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. By combining automated synthesis with in-line analysis, it is possible to create a closed-loop system that can autonomously design, execute, and analyze experiments, leading to a paradigm shift in the way chemical research is conducted.

The development of a flow-based, automated platform for the synthesis and derivatization of this compound would enable the rapid generation of a library of analogs for biological screening or materials science applications.

Applications in Advanced Materials Science Research

The unique combination of a bromine atom and a difluoromethyl group makes this compound a promising building block for advanced materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. wikipedia.orgspringernature.com

One potential application is in the synthesis of Covalent Organic Frameworks (COFs). The carboxylic acid group can be used as a point of attachment for forming the porous network, while the bromo and difluoromethyl groups can be used to tune the properties of the resulting material. The bromine atom can also serve as a site for post-synthetic modification of the COF.

The difluoromethyl group can influence the liquid crystalline properties of molecules. By incorporating this compound into liquid crystal structures, it may be possible to create new materials with tailored phase behavior and electro-optical properties.

Furthermore, this compound can be used as a monomer for the synthesis of specialty polymers. The resulting polymers would possess the unique properties conferred by the difluoromethyl group, such as low surface energy and high thermal stability, making them suitable for applications in coatings, membranes, and electronic devices. The incorporation of fluorine is a well-established strategy for modulating the properties of advanced materials. chemistryviews.org

Computational Design of Novel Analogs and Reaction Pathways

Computational chemistry and molecular modeling are powerful tools that can be used to accelerate the discovery and development of new molecules and reactions. In the context of this compound, computational methods can be employed in several ways.

Structure-based drug design can be used to design novel analogs with improved biological activity. nih.gov By docking virtual libraries of compounds based on the this compound scaffold into the active site of a target protein, it is possible to identify candidates with enhanced binding affinity and selectivity. sci-hub.se

Computational methods can also be used to predict the reactivity and regioselectivity of chemical reactions. By calculating the activation energies of different reaction pathways, it is possible to identify the most likely products and to design catalysts that favor a particular outcome. nih.gov This can be particularly useful for predicting the outcome of C-H activation reactions, where multiple sites of reaction are possible.

Furthermore, quantum chemical calculations can be used to understand the fundamental properties of this compound, such as its conformational preferences and electronic structure. nih.gov This information can be used to rationalize its reactivity and to guide the design of new experiments.

The following table shows predicted physicochemical properties for this compound from computational models:

Table 2: Predicted Physicochemical Properties
Property Value Source
Molecular Formula C8H5BrF2O2 PubChem
Molecular Weight 251.03 g/mol PubChem
XLogP3-AA 2.4 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 1 PubChem

Green and Sustainable Synthesis of Fluorinated Benzoic Acids

The development of green and sustainable methods for the synthesis of fluorinated benzoic acids, including this compound, is of paramount importance to minimize the environmental impact of chemical manufacturing. benthamdirect.com

One approach is to use greener reagents and solvents. For example, the use of less toxic and more environmentally benign brominating agents, such as N-bromosuccinimide in combination with a catalyst, can be an alternative to molecular bromine. researchgate.netresearchgate.netacs.org The use of water or other green solvents in place of traditional organic solvents can also significantly reduce the environmental footprint of the synthesis. mdpi.com

Another key aspect of green chemistry is the use of catalysis. Catalytic methods can reduce waste by increasing reaction efficiency and selectivity. numberanalytics.com The development of recyclable catalysts for the synthesis and derivatization of this compound would be a major step towards a more sustainable chemical process.

Furthermore, the use of alternative energy sources, such as microwave or ultrasound irradiation, can often lead to shorter reaction times and higher yields, contributing to a more energy-efficient process. The use of electrochemical methods for the synthesis of fluorinated aromatic carboxylic acids from carbon dioxide and fluorinated aromatic compounds is also a promising green approach. hokudai.ac.jp

By embracing the principles of green chemistry, it is possible to develop new and improved methods for the synthesis of this compound that are both economically viable and environmentally responsible.

Q & A

Q. Reference Data :

DerivativeBiological ActivityAssay System
Ethyl 2-amino-4-bromo-3,5-difluorobenzoateEnzyme modulation (IC₅₀: 12 µM)In vitro kinase assay
4-Bromo-2,5-difluorobenzoic acidDopamine neurotransmission modulationRat neuronal cells

What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., difluoromethyl vs. trifluoromethyl groups). Chemical shifts for Br and F atoms appear at δ 7.2–8.1 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 269.01 for C₈H₄BrF₃O₂) .
  • X-ray Crystallography : Resolves heavy-atom positions (Br, F) and validates bond angles via R-factor refinement (e.g., R < 0.05) .

Methodological Note : For crystallographic refinement, use difference Fourier maps to locate hydrogen atoms and anisotropic displacement parameters for heavy atoms .

How does the difluoromethyl substituent affect the compound's physicochemical properties and interaction with biological targets?

Advanced Research Focus
The difluoromethyl group (-CF₂H) introduces unique electronic and steric effects:

  • Electron-Withdrawing Effects : Reduces pKa of the carboxylic acid (≈2.5), enhancing solubility in polar solvents .
  • Hydrogen-Bonding Capacity : The -CF₂H group can act as a weak hydrogen-bond donor, influencing protein-ligand interactions (e.g., binding to enzyme active sites) .
  • Metabolic Stability : Fluorination slows oxidative metabolism, increasing plasma half-life in pharmacokinetic studies .

Experimental Design Tip : Compare IC₅₀ values of difluoromethyl analogs with non-fluorinated counterparts to isolate fluorine-specific effects.

What strategies are recommended for resolving challenges in crystallographic refinement due to heavy atoms in this compound?

Advanced Research Focus
Heavy atoms (Br, F) complicate electron density maps. Solutions include:

  • Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) for Br and F atoms to model thermal motion accurately.
  • Twinned Data Correction : Apply SHELXL or similar software to deconvolute overlapping reflections caused by crystal twinning .
  • H Atom Placement : Use riding models for H atoms attached to C/N/O, but refine positions for acidic H (e.g., carboxylic acid) via difference maps .

Key Reference : R-factor convergence to <0.05 with F² refinement ensures structural reliability .

How can researchers design experiments to study the enzyme inhibition potential of this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding affinity (Kd) and inhibition constants (Ki).
  • Crystallographic Docking : Co-crystallize derivatives with target enzymes (e.g., phenazine biosynthesis enzymes) to identify binding pockets .
  • SAR Optimization : Synthesize analogs with varying halogen/fluorine positions and test against enzyme panels (e.g., kinase or protease families) .

Case Study : PhzA/B enzyme binds both enantiomers of 5-bromo-2-(piperidin-3-ylamino)benzoic acid, suggesting flexible active-site accommodation .

What purification techniques are effective for isolating this compound with high purity?

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to isolate crystalline product.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes bromination byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological assays .

Purity Benchmark : NMR integration of aromatic protons should show no impurities (<1% residual solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.